molecular formula C26H44NNaO6S B2434681 2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt CAS No. 2410279-85-3

2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt

Cat. No.: B2434681
CAS No.: 2410279-85-3
M. Wt: 525.71
InChI Key: IYPNVUSIMGAJFC-SWZNJHJNSA-M
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The molecular formula of this compound is C26H45NO6S . The average mass is 499.704 Da and the monoisotopic mass is 499.296753 Da . It has 9 of 10 defined stereocenters .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For this compound, the molecular formula is C26H45NO6S . The average mass is 499.704 Da and the monoisotopic mass is 499.296753 Da . It has a density of 1.216±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Study of Bile Acid Derivatives

  • Synthesis for Bile Acid Biosynthesis Studies : Kurosawa et al. (2001) synthesized coenzyme A esters of bile acids, including derivatives similar to the subject compound, to study beta-oxidation in bile acid biosynthesis. These compounds are essential for understanding the complex pathways involved in bile acid formation (Kurosawa et al., 2001).

  • Development of Blood-Brain Barrier Permeators : Mikov et al. (2004) investigated the efficacy of similar bile acid derivatives as blood-brain barrier permeators. Their research showed that these compounds could enhance the central nervous system uptake of certain drugs, indicating their potential in medicinal chemistry (Mikov et al., 2004).

  • Hydrogen-Bonded Aggregations in Crystal Structures : Bertolasi et al. (2005) studied the crystal structures of various oxo-cholic acids, which are structurally related to the compound . This research is crucial for understanding the physical and chemical properties of these bile acids, including their behavior in biological systems (Bertolasi et al., 2005).

Applications in Understanding Metabolic Pathways

  • Investigation of Bile Acid Metabolism : Research by Gustafsson (1975) and Shefer et al. (1978) focused on the metabolism of bile acids, elucidating the complex pathways and enzymatic processes involved. These studies are pivotal in understanding how bile acids, including derivatives similar to the subject compound, are processed in the body (Gustafsson, 1975); (Shefer et al., 1978).

Synthesis and Characterization for Biological Studies

  • Synthetic Reference Compounds for Bile Acid Studies : Kakiyama et al. (2004) synthesized and characterized compounds similar to the subject compound to create reference materials for biological studies of bile acids. These efforts are crucial in providing standards for future research in this field (Kakiyama et al., 2004).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds, such as food or drugs, can potentially interact with this compound and affect its action .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNVUSIMGAJFC-SWZNJHJNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 2
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2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 3
Reactant of Route 3
2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 4
Reactant of Route 4
2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 5
Reactant of Route 5
2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 6
Reactant of Route 6
2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt

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